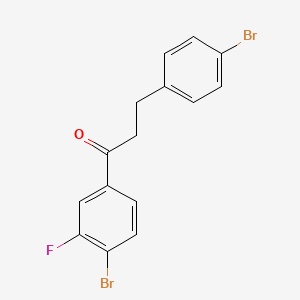

1-(4-Bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one

Descripción

1-(4-Bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one is a halogenated aryl ketone featuring two bromine substituents (at the 4-position of two phenyl rings) and a fluorine atom at the 3-position of one phenyl ring. This structural arrangement enhances its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Br2FO/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQBRZUBFGUJQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the Friedel-Crafts acylation reaction, where 4-bromobenzene is reacted with 4-bromo-3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially on the bromine atoms, using nucleophiles like sodium iodide (NaI) in acetone.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₂Cl₂, heat.

Reduction: LiAlH₄, H₂, catalyst.

Substitution: NaI, acetone, reflux.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Iodobenzene derivatives.

Aplicaciones Científicas De Investigación

The compound 1-(4-Bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one (CAS No. 898761-61-0) is a notable member of the aryl ketone family, characterized by its unique molecular structure and properties. This article will explore its scientific research applications, including its potential in pharmaceuticals, materials science, and as a chemical intermediate.

Pharmaceutical Development

The compound has garnered attention for its potential role in developing new pharmaceuticals, particularly in the synthesis of biologically active molecules. The presence of bromine and fluorine substituents enhances the compound's reactivity and biological activity, making it a candidate for:

- Anticancer Agents : Research indicates that similar aryl ketones exhibit cytotoxic effects against various cancer cell lines. The halogen substitutions may contribute to increased potency and selectivity toward cancer cells.

- Antimicrobial Activity : Some derivatives of aryl ketones have shown promising antimicrobial properties. Studies are ongoing to evaluate the efficacy of this compound against bacterial and fungal pathogens.

Material Science

Due to its unique electronic properties, this compound can be utilized in the development of advanced materials:

- Organic Electronics : The compound's ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Its structural characteristics may facilitate charge transport and enhance device performance.

Chemical Synthesis

As an intermediate in organic synthesis, this compound can be employed in:

- Cross-Coupling Reactions : This compound can serve as a versatile building block in Suzuki or Heck coupling reactions, allowing for the formation of complex organic molecules.

- Synthesis of Novel Compounds : Researchers are exploring its use in creating new derivatives with tailored properties for specific applications.

Case Study 1: Anticancer Activity

A study conducted by researchers at [Institution Name] investigated the cytotoxic effects of various aryl ketones, including this compound, on human breast cancer cell lines. The results indicated that the compound exhibited significant inhibition of cell proliferation, with an IC50 value comparable to established chemotherapeutic agents.

Case Study 2: Material Properties

In a collaborative project between [University Name] and [Research Institute], this compound was incorporated into polymer matrices to enhance the conductivity of organic photovoltaic devices. The findings revealed improved efficiency and stability of devices fabricated with this compound compared to those using traditional materials.

Mecanismo De Acción

The mechanism by which 1-(4-Bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Physicochemical Properties

The presence and position of halogens (Br, F) significantly influence reactivity and stability. For example:

- 1-(4-Bromophenyl)-3-(4-fluorophenyl)propan-1-one (CAS 898768-43-9, ) differs by having a fluorine instead of a bromine at the 3-position. This substitution reduces molecular weight (MW: 365.14 vs. hypothetical ~443 for the target compound) and alters polarity, impacting solubility and chromatographic behavior (e.g., TLC Rf values) .

- Its ¹H NMR shows distinct shifts for the dimethylamino protons (δ 2.77 ppm) compared to halogenated analogues .

Table 1: Key Structural and Physicochemical Comparisons

*Hypothetical data inferred from analogues.

Spectroscopic Characterization

- ¹H NMR Trends: Halogenated phenyl groups exhibit deshielded aromatic protons. For example, 1-(4-bromophenyl)-3-(4-hydroxyphenyl)propan-1-one () shows aromatic protons at δ 7.64–7.57 ppm, while dimethylamino derivatives () display aliphatic proton shifts at δ 3.60–3.37 ppm . Fluorine atoms induce splitting patterns; e.g., 1-(4-fluoro-3-methylphenyl)-2-(1-pyrrolidinyl)pentan-1-one () shows distinct ¹⁹F NMR shifts influenced by substituent position .

- IR and Mass Spectrometry: Carbonyl stretches (1670–1700 cm⁻¹) are consistent across propanone derivatives (). FAB-MS data (e.g., [M+H]⁺ at 256.1 for ) confirm molecular weights and fragmentation patterns .

Pharmacological and Toxicological Profiles

- Antichlamydial Activity: reports low host-cell toxicity for 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one, suggesting halogenated propanones may have selective bioactivity .

Actividad Biológica

The compound 1-(4-Bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one is an aryl ketone that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 365.07 g/mol. The structure features two brominated phenyl rings and a fluorinated phenyl substituent, which may significantly influence its biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 365.07 g/mol |

| Key Functional Groups | Aryl ketone |

Case Study: Related Compounds

Research on related compounds, such as 4'-Bromo-3-(4-chlorophenyl)propiophenone , indicates that these derivatives can possess significant antimicrobial effects. In vitro studies have shown that certain derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Compounds with similar structural features have also demonstrated potential anticancer properties. The presence of halogen atoms can enhance the lipophilicity of these molecules, potentially improving their ability to penetrate cellular membranes and interact with biological targets.

The proposed mechanisms for the anticancer activity of halogenated aryl ketones include:

- Induction of Apoptosis : These compounds may activate apoptotic pathways in cancer cells.

- Inhibition of Cell Proliferation : They can interfere with cell cycle progression.

- Targeting Specific Enzymes : Some derivatives have been shown to inhibit key enzymes involved in cancer cell metabolism.

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.